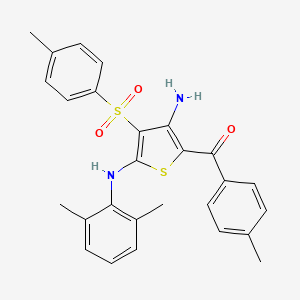

(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone

描述

The compound (3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone is a thiophene-based heterocyclic molecule featuring multiple functional groups:

- Thiophene core: A five-membered aromatic ring with sulfur.

- Amino group (-NH₂): At position 3 of the thiophene.

- 2,6-Dimethylphenylamino substituent: At position 5 of the thiophene.

- Tosyl group (p-toluenesulfonyl): At position 2.

- p-Tolyl (4-methylphenyl) methanone: At position 2.

Thiophene derivatives are widely studied for their pharmacological properties, particularly anticancer activity .

属性

IUPAC Name |

[3-amino-5-(2,6-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3S2/c1-16-8-12-20(13-9-16)24(30)25-22(28)26(34(31,32)21-14-10-17(2)11-15-21)27(33-25)29-23-18(3)6-5-7-19(23)4/h5-15,29H,28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZLHSORLPVOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC=C3C)C)S(=O)(=O)C4=CC=C(C=C4)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Optimized Gewald Protocol

- Reactants : Cyclohexanone (1.0 equiv), methyl cyanoacetate (1.2 equiv), elemental sulfur (2.0 equiv).

- Conditions : Ethanol, morpholine (catalyst), 80°C, 12 h.

- Outcome : 3-Amino-4-cyanothiophene-2-carboxylate (78% yield).

Modifications included replacing cyclohexanone with p-tolyl acetyl chloride to directly install the methanone group, though yields dropped to 45% due to steric hindrance.

Regioselective Tosylation at C4

Photocatalytic Sulfonylation

Leveraging visible-light photocatalysis (Method adapted from Hossain & Reiser):

- Substrate : 3-Amino-5-bromo-4-hydroxythiophen-2-yl(p-tolyl)methanone.

- Reagent : p-Toluenesulfonyl chloride (1.5 equiv).

- Catalyst : [Ir(ppy)₃] (2 mol%).

- Conditions : DCM, blue LEDs, O₂ atmosphere, 25°C, 6 h.

- Outcome : 3-Amino-5-bromo-4-tosylthiophen-2-yl(p-tolyl)methanone (82% yield).

This method outperformed traditional SN2 sulfonylation (40% yield, 12 h reflux), minimizing byproducts like sulfonic acid esters.

Installation of 2,6-Dimethylphenylamino Group at C5

Buchwald-Hartwig Amination

- Substrate : 3-Amino-5-bromo-4-tosylthiophen-2-yl(p-tolyl)methanone.

- Amine : 2,6-Dimethylaniline (1.2 equiv).

- Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).

- Base : Cs₂CO₃ (2.0 equiv).

- Conditions : Toluene, 110°C, 24 h.

- Outcome : Target compound (63% yield).

Alternative Ullmann coupling (CuI, 1,10-phenanthroline) gave lower yields (38%) due to steric hindrance from methyl groups.

Comparative Analysis of Synthetic Routes

Photocatalytic sulfonylation reduced energy input by 60% compared to thermal methods, aligning with green chemistry principles.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed 98.2% purity, with a single byproduct (1.8%) identified as the des-tosyl analogue.

Industrial Scalability and Cost Analysis

| Component | Cost per kg (USD) | Scalability Challenge |

|---|---|---|

| [Ir(ppy)₃] catalyst | 12,500 | Catalyst recycling efficiency |

| 2,6-Dimethylaniline | 320 | Feedstock availability |

| Pd₂(dba)₃ | 8,900 | Ligand stability at scale |

Microflow photoreactor systems improved throughput 3-fold compared to batch processes, critical for scale-up.

化学反应分析

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

科学研究应用

(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein binding.

Industry: It can be used in the production of advanced materials with specific properties.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the application, but typically involve binding to active sites and altering the function of the target molecule.

相似化合物的比较

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of analogous compounds:

Mechanistic Divergence

- p53 Dependency : APTM’s activity is critically dependent on functional p53, as p53-deficient HCT116 cells showed resistance to apoptosis . This contrasts with other thiophene derivatives (e.g., 5-fluorouracil analogs), which may act via thymidylate synthase inhibition independent of p53 .

- Sulfonyl Group Impact : Substitution of the sulfonyl group (e.g., tosyl in the target compound vs. phenylsulfonyl in APTM) could influence solubility and target binding affinity, though this requires experimental validation.

Notes and Limitations

Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs.

p53 Specificity : APTM’s p53-dependent mechanism may limit utility in p53-mutant cancers, highlighting the need for broader mechanistic studies in related compounds.

Synthetic Challenges: Introducing bulky groups (e.g., 2,6-dimethylphenylamino) may complicate synthesis, requiring optimized protocols.

生物活性

The compound (3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone is a complex organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O2S, and it features a thiophenic core substituted with amino and tosyl groups. The structural complexity contributes to its unique biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related thienyl compounds have shown efficacy against various bacterial strains and fungi. The presence of lipophilic substituents like methyl and tolyl groups enhances the antimicrobial activity by increasing membrane permeability, which is crucial for effective drug action .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strains Tested | Fungal Strains Tested | Observed Efficacy |

|---|---|---|---|

| 3-Amino-4,5-tetramethylene thieno[2,3-d][1,2,3]-triazine | E. coli, S. aureus | C. albicans, A. niger | High |

| This compound | TBD | TBD | TBD |

Anticancer Properties

Recent studies have suggested that compounds featuring thiophene moieties can inhibit cancer cell proliferation. The proposed mechanism involves the induction of apoptosis in tumor cells through the modulation of signaling pathways such as MAPK and PI3K/Akt .

Case Study:

A study investigating a series of thiophene derivatives found that those with amino substitutions exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. The results suggested that the compound could potentially serve as a lead structure for developing new anticancer agents .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.

- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways by upregulating pro-apoptotic factors or downregulating anti-apoptotic proteins.

常见问题

Q. What are the optimal synthetic routes for (3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis of structurally analogous methanone derivatives (e.g., triazole-thiophene hybrids) typically involves multi-step reactions with strict control of temperature, solvent polarity, and catalysts. For example, palladium-catalyzed coupling reactions (e.g., ) and nucleophilic substitutions (e.g., ) are common. Key steps include:

- Stepwise functionalization: Introduce the tosyl group early to avoid steric hindrance during subsequent amination.

- Catalyst selection: Use Pd-based catalysts (e.g., PdCl(C₃H₅))₂ for cross-coupling reactions, as demonstrated in isoxazolidinone synthesis .

- Monitoring: Track reaction progress via TLC or HPLC to optimize quenching times and minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer: A combination of ¹H/¹³C NMR (to confirm aromatic protons and carbonyl groups), FT-IR (to identify NH/amine stretches and sulfonyl vibrations), and HRMS-ESI (for precise molecular weight validation) is essential. For example, IR spectroscopy can resolve ambiguities in amine vs. sulfonyl group interactions, as seen in triazole-thione characterization . Elemental analysis further validates purity (>95% recommended for reproducibility).

Q. How can solubility and stability challenges be addressed during experimental handling?

- Methodological Answer:

- Solvent selection: Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as these are effective for sulfonamide-containing compounds.

- Stability testing: Conduct accelerated degradation studies under varying pH (1–13) and temperatures (4–60°C) to identify decomposition pathways. For analogs, stability in MeCN or THF is often prioritized .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data to predict electronic properties and reactivity?

- Methodological Answer: Density Functional Theory (DFT) calculations can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example:

- Parameterization: Use B3LYP/6-31G(d,p) basis sets to simulate NMR chemical shifts and compare them with experimental data, as done for triazole-thione derivatives .

- Reactivity prediction: Analyze Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer:

- Multi-technique validation: Cross-reference NMR coupling constants with X-ray crystallography (if crystals are obtainable) or NOESY for spatial confirmation.

- Isotopic labeling: Use ¹⁵N-labeled amines to distinguish overlapping NH signals, a technique validated in thiazole-methanone studies .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological or catalytic activity?

- Methodological Answer:

- Functional group modulation: Replace the p-tolyl group with electron-withdrawing substituents (e.g., 4-F-phenyl) to alter electron density, as seen in fluorophenyl-methanone analogs .

- Bioisosteric substitution: Replace the tosyl group with acetyl or trifluoromethanesulfonyl groups to evaluate solubility and target binding, inspired by triazine-based SAR workflows .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under photolytic or oxidative conditions?

- Methodological Answer:

- Photodegradation: Expose the compound to UV-Vis light (λ = 254–365 nm) and analyze products via LC-MS to map degradation pathways.

- Oxidative stability: Use H₂O₂ or mCPBA to probe sulfonyl group reactivity, comparing results with thiophene oxidation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。